3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine
Overview
Description
3,3,3-Trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine is a compound that features a trifluoromethyl group and a 1,2,4-triazole ring
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors .
Mode of Action
It’s known that the trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring can improve drug potency toward enzyme inhibition by key hydrogen bonding interaction with the protein .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, particularly those involved in cancer cell proliferation .
Pharmacokinetics
It’s known that heterocyclic compounds containing nitrogen atoms, like 1,2,4-triazole ring, are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
Similar compounds have been shown to exhibit potent inhibitory activities against certain cancer cell lines .
Action Environment
It’s known that the trifluoromethyl group can exhibit effective chemical shift dispersion under conditions of varying polarity .
Biochemical Analysis
Biochemical Properties
3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s trifluoromethyl group enhances its binding affinity to these enzymes, leading to potential enzyme inhibition or activation . Additionally, the triazole ring can form hydrogen bonds with target biomolecules, further influencing its biochemical interactions .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving kinase enzymes . This compound can modulate gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function . Studies have shown that it can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, either inhibiting or activating them . The trifluoromethyl group lowers the pKa of the compound, enhancing its interaction with biomolecules . Additionally, the triazole ring facilitates hydrogen bonding, which is crucial for its binding affinity . These interactions lead to changes in gene expression and enzyme activity, ultimately affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that it can have sustained effects on cellular functions, including prolonged enzyme inhibition and changes in gene expression . These temporal effects are crucial for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At lower doses, it has been observed to have minimal toxic effects while exerting its biochemical actions . At higher doses, it can lead to adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects are essential for determining the therapeutic window of the compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . The compound’s lipophilic nature allows it to cross cell membranes easily, facilitating its distribution within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications and targeting signals may direct the compound to specific organelles, affecting its function and activity . Understanding its subcellular localization is essential for elucidating its mechanism of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine typically involves the reaction of 1H-1,2,4-triazole with a trifluoromethylated precursor. One common method involves the use of 2,2,2-trifluoroethylamine as a starting material, which undergoes nucleophilic substitution with 1H-1,2,4-triazole under basic conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
3,3,3-Trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: Its unique chemical structure makes it a candidate for the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Agrochemicals: The compound can be used in the synthesis of pesticides and herbicides, leveraging its biological activity to target specific pests or weeds.
Comparison with Similar Compounds
Similar Compounds
3-Nitro-1H-1,2,4-triazol-1-yl derivatives: These compounds share the 1,2,4-triazole ring but differ in their substituents, leading to variations in their chemical and biological properties.
1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones: These compounds have a similar triazole ring but with different substituents, affecting their pharmacokinetics and pharmacodynamics.
Uniqueness
The presence of the trifluoromethyl group in 3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine imparts unique properties such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for drug development and other applications where stability and bioavailability are crucial.
Properties
IUPAC Name |
3,3,3-trifluoro-2-(1,2,4-triazol-1-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3N4/c6-5(7,8)4(1-9)12-3-10-2-11-12/h2-4H,1,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJNROJNNQBVCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)C(CN)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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